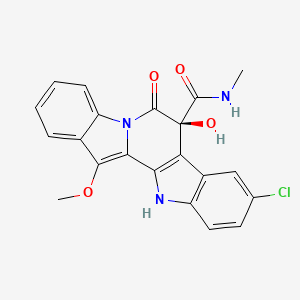

Cladoniamide F

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16ClN3O4 |

|---|---|

Molecular Weight |

409.8 g/mol |

IUPAC Name |

(11R)-7-chloro-11-hydroxy-20-methoxy-N-methyl-12-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14,16,18-octaene-11-carboxamide |

InChI |

InChI=1S/C21H16ClN3O4/c1-23-19(26)21(28)15-12-9-10(22)7-8-13(12)24-16(15)17-18(29-2)11-5-3-4-6-14(11)25(17)20(21)27/h3-9,24,28H,1-2H3,(H,23,26)/t21-/m1/s1 |

InChI Key |

KKUHRVKGTKCZEO-OAQYLSRUSA-N |

Isomeric SMILES |

CNC(=O)[C@@]1(C2=C(C3=C(C4=CC=CC=C4N3C1=O)OC)NC5=C2C=C(C=C5)Cl)O |

Canonical SMILES |

CNC(=O)C1(C2=C(C3=C(C4=CC=CC=C4N3C1=O)OC)NC5=C2C=C(C=C5)Cl)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Cladoniamide F

Natural Occurrence and Microbial Source: Streptomyces uncialis

Cladoniamide F is a natural product synthesized by the actinomycete bacterium Streptomyces uncialis. Current time information in Bangalore, IN.np-mrd.orgplos.org This particular microbial species was first isolated from the surface of a lichen, Cladonia uncialis, which was collected near the Pitt River in British Columbia, Canada. plos.orgnih.gov The strain is noted for producing a series of related bis-indole alkaloids known as cladoniamides A-G, in addition to other bioactive compounds. plos.orgnih.govscispace.com The specific strain Streptomyces uncialis DCA2648 has been identified as a producer of this family of compounds. plos.org

Methodological Approaches for Compound Isolation and Purification

While specific isolation protocols for this compound are not extensively detailed in the literature, the general methods used for the separation of the cladoniamide family of compounds from Streptomyces uncialis cultures have been described. The process typically begins after fermentation, where the culture broth is treated with adsorbent resins such as Amberlite XAD-16 or Dianion HP-20 to capture the metabolites. uni-halle.de

The cell mass and resin are then harvested and subjected to extraction with an organic solvent, most commonly methanol (B129727) or ethyl acetate (B1210297). nih.gov This crude extract, containing a mixture of metabolites, is then concentrated and undergoes several stages of chromatographic purification. A common strategy involves initial fractionation using techniques like flash column chromatography with a reversed-phase C8 or C18 stationary phase and a methanol-water gradient elution. nih.govnih.gov This is often followed by size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. nih.gov The final purification of the individual cladoniamides, including this compound, is achieved through semi-preparative high-performance liquid chromatography (HPLC), yielding the pure compound for structural analysis. nih.govuni-halle.de

Advanced Spectroscopic and Diffraction Techniques for Structure Determination

The definitive structural elucidation of this compound and its congeners was accomplished through the combined application of several advanced spectroscopic techniques. nih.gov These methods provide complementary information that, when pieced together, reveals the compound's atomic connectivity, elemental composition, and stereochemistry.

NMR spectroscopy is the cornerstone technique for determining the structure of novel organic molecules like this compound. A suite of NMR experiments is used to map the carbon and proton framework of the molecule.

One-dimensional NMR experiments provide fundamental information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings and scalar couplings, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic). nih.govresearchgate.net For the cladoniamide family, these spectra provide the initial set of data for building the molecular structure. nih.gov

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. For the cladoniamides, these techniques were essential for establishing the complex, rearranged indenotryptoline scaffold. nih.govnih.gov

COSY (Correlation Spectroscopy) experiments identify proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule, such as those in the aromatic rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with its directly attached carbon atom, assigning the carbon signals based on the more resolved proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is a key technique that reveals long-range (2-3 bond) correlations between protons and carbons. For the cladoniamides, HMBC data was used to connect the individual spin systems, linking the different indole-derived parts of the molecule and placing substituents like methoxy (B1213986) groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or the related ROESY provides through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the precise mass of the parent ion with very high accuracy. uni-halle.denih.gov This precise mass measurement allows for the unambiguous calculation of the compound's elemental formula. For this compound, HRMS data established its molecular formula as C₂₁H₁₆ClN₃O₄. naturalproducts.netnih.govnpatlas.org This information is fundamental and serves as a critical constraint for the interpretation of NMR data during the structure elucidation process.

| Property | Data | Source |

| Molecular Formula | C₂₁H₁₆ClN₃O₄ | naturalproducts.netnih.govnpatlas.org |

| Monoisotopic Mass | 409.08293 Da | naturalproducts.netnpatlas.org |

| Molar Mass | 409.8 g/mol | nih.gov |

One-Dimensional NMR (e.g., 1H, 13C) Applications

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure

The absolute stereochemistry of the cladoniamide family of compounds, including this compound, was established through single-crystal X-ray diffraction analysis performed on its congener, Cladoniamide A. acs.orgresearchgate.netacs.org This technique provided an unambiguous three-dimensional model of the molecule, revealing the spatial arrangement of its atoms and defining the absolute configuration of its stereogenic centers. acs.orgresearchgate.netacs.org

Due to the structural similarities and shared biosynthetic origin of the cladoniamides, the stereochemical insights gained from the X-ray crystal structure of Cladoniamide A were extrapolated to the other members of the family, including this compound. acs.orgresearchgate.netacs.org This approach is a common and accepted practice in the structural elucidation of natural product families where obtaining suitable crystals for each individual analog is not always feasible. The pivotal X-ray analysis of Cladoniamide A served as the cornerstone for assigning the absolute stereochemistry across the entire series of these complex alkaloids.

Structural Confirmation of this compound

The proposed structure of this compound, initially deduced from spectroscopic data, was unequivocally confirmed through its total synthesis. researchgate.net This achievement provided the ultimate proof of its molecular structure and stereochemistry. The process of total synthesis involves the stepwise construction of the target molecule from simple, commercially available starting materials.

Upon successful synthesis, a rigorous comparison of the spectroscopic data of the synthetic this compound with that of the natural isolate was conducted. This comparative analysis would have included techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). amazonaws.comoup.com The identical spectroscopic signatures between the synthetic and natural compounds confirmed the correctness of the assigned structure, including the connectivity of atoms and the previously inferred absolute stereochemistry. researchgate.net

Table 1: Spectroscopic Data for Structural Confirmation of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (Da) | Key Spectroscopic Methods Used for Confirmation |

| This compound | C₂₁H₁₆ClN₃O₄ | 409.8 | Total Synthesis, NMR, MS |

| Cladoniamide A | C₂₁H₁₇N₃O₄ | 375.4 | X-ray Diffraction, NMR, MS |

| Cladoniamide G | C₂₁H₁₆ClN₃O₅ | 425.8 | Total Synthesis, NMR, MS |

This table is generated based on available data for the cladoniamide family and established practices in natural product chemistry. Specific spectral data for this compound should be consulted from the primary literature for detailed analysis.

Biosynthetic Pathway Elucidation of Cladoniamide F

Genomic and Enzymatic Basis of Cladoniamide Biosynthesis: The cla Gene Cluster

The genetic blueprint for cladoniamide biosynthesis is located within the cla gene cluster in Streptomyces uncialis. plos.orgnih.gov This cluster contains the necessary genes encoding the enzymatic machinery required to construct the complex indenotryptoline scaffold from simple precursors. plos.orgnih.gov Comparative analysis with the gene cluster for a closely related compound, BE-54017 (abe cluster), has provided significant insights into the function of the cla genes. plos.orgnih.gov

The cla cluster comprises genes for the core indolocarbazole scaffold formation, unique flavin-dependent oxygenases, and methyltransferases that are crucial for the later steps of the biosynthesis. nih.govnih.gov A key finding is the presence of homologs to the rebODPC and staODPC gene sets found in rebeccamycin (B1679247) and staurosporine (B1682477) biosynthesis, respectively. plos.orgnih.gov These genes are known to be responsible for the initial oxidative dimerization of L-tryptophan to form an indolo[2,3-a]pyrrolo[3,4-c]carbazole core, suggesting that cladoniamides derive from an indolocarbazole intermediate. nih.govnih.gov

The organization of the cla gene cluster, however, shows differences from typical indolocarbazole clusters. For instance, the rebD homolog, claD, is separated from the claOCP genes, a distinct arrangement compared to the clustered organization seen in rebeccamycin and staurosporine pathways. plos.org The cluster also contains a transcriptional regulator, ClaR, which shares high similarity with regulators in staurosporine biosynthetic pathways, indicating a related regulatory mechanism. plos.org

Precursor Derivation from L-Tryptophan and Indolocarbazole Intermediates

The biosynthesis of Cladoniamide F commences with the oxidative dimerization of two L-tryptophan molecules. nih.govnih.gov This initial phase is catalyzed by a conserved four-enzyme cascade (ClaO, ClaD, ClaP, and ClaC) that constructs an indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold. nih.govnih.gov The presence of the halogenase gene claH suggests that chlorination occurs early in the pathway, likely at the L-tryptophan stage, with subsequent enzymes accommodating both chlorinated and non-chlorinated substrates. plos.orgnih.gov

The pathway proceeds as follows:

L-tryptophan oxidation: The L-amino acid oxidase, ClaO, converts L-tryptophan (or its chlorinated derivative) into an indole-3-pyruvate (IPA) imine. nih.gov

Dimerization: The chromopyrrolic acid synthase, ClaD, catalyzes the radical coupling of two IPA imine molecules. nih.gov

Aryl-aryl coupling: A cytochrome P450 enzyme, ClaP, facilitates an aryl-aryl coupling reaction. nih.gov

Indolocarbazole formation: The flavin-dependent enzyme, ClaC, acts on the product from the ClaP-catalyzed reaction to generate the indolocarbazole aglycone, which serves as the crucial intermediate for the subsequent unique transformations. nih.gov

This established indolocarbazole core then enters a divergent path, unique to indenotryptoline biosynthesis, where it is enzymatically degraded and rearranged. plos.orgnih.gov This hypothesis is strongly supported by the identification of the cla gene cluster, which contains the necessary genes for indolocarbazole formation alongside novel enzymes responsible for the subsequent rearrangement. plos.orgnih.gov

Stepwise Enzymatic Transformations in Indenotryptoline Scaffold Formation

The conversion of the indolocarbazole intermediate into the characteristic indenotryptoline scaffold of this compound is a multi-step process orchestrated by a series of specialized enzymes, primarily flavin-dependent oxygenases and methyltransferases. nih.gov

Two novel flavin-dependent oxygenases, ClaX1 and ClaX2, are key players in the remarkable rearrangement of the bis-indole core. nih.govnih.gov These enzymes are unique to the indenotryptoline biosynthetic pathways. nih.gov

The first committed step in the rearrangement is catalyzed by ClaX1. nih.gov This flavin-dependent oxygenase acts on the indolocarbazole precursor. nih.gov Through in vivo biotransformation experiments using engineered E. coli, it has been demonstrated that ClaX1 converts the indolocarbazole into a C4c-C7a cis-diol. nih.gov This hydroxylation is a critical preparatory step for the subsequent skeletal rearrangement. nih.gov

Following the action of ClaX1 and a subsequent methylation step, ClaX2 catalyzes the pivotal rearrangement that defines the indenotryptoline scaffold. nih.gov While the precise mechanism is still under investigation, it is proposed that ClaX2, which is 73% identical to its homolog AbeX2, facilitates the cleavage of the indolocarbazole and the subsequent "flipping" of one indole (B1671886) ring relative to the other. plos.orgnih.gov A plausible mechanism involves epoxidation across a double bond or a single hydroxylation on one of the indole rings, leading to a loss of aromaticity and subsequent bond cleavage and ring closure to form the new scaffold. plos.orgscispace.com Reconstruction of the pathway in E. coli has confirmed that ClaX2 is essential for this transformation. nih.gov

The cladoniamide structure features two methyl groups, which are installed by two distinct methyltransferases, ClaM1 and ClaM3, encoded within the cla gene cluster. plos.orgnih.gov

ClaM1 is an N-methyltransferase that shows high sequence similarity (73% identity) to AbeM1 from the BE-54017 pathway. plos.orgnih.gov Genetic and biochemical studies have shown that ClaM1 catalyzes the methylation of the succinimide (B58015) nitrogen. nih.govnih.gov This N-methylation occurs after the ClaX1-catalyzed oxidation and before the ClaX2-mediated rearrangement. nih.gov In vitro assays confirmed that ClaM1 uses S-adenosyl-L-methionine (SAM) as the methyl donor to N-methylate the diol intermediate produced by ClaX1. nih.gov

ClaM3 is an O-methyltransferase, sharing 66% identity with its homolog AbeM3. nih.gov This enzyme is responsible for installing a methyl group on a hydroxyl group in the final stages of the biosynthesis. nih.govnih.gov This O-methylation is crucial for the stability of the final cladoniamide structure. nih.gov The absence of a homolog to abeM2 (an N-methyltransferase for the indole nitrogen) in the cla cluster corresponds to the lack of this specific methylation in the cladoniamides. plos.orgnih.gov

Methyltransferase Catalysis (e.g., ClaM1, ClaM3)

Role of ClaM1 in N-Methylation

The enzyme ClaM1 is an N-methyltransferase responsible for the methylation of the succinimide nitrogen within the cladoniamide precursor. plos.org This enzymatic step occurs after the initial oxidation of the indolocarbazole core by ClaX1. nih.govscispace.com In vitro biochemical assays have confirmed that ClaM1 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the N-methylation of the diol intermediate, forming an N-methyl diol. nih.govscispace.com

Interestingly, research has shown that downstream enzymes in the cladoniamide pathway exhibit a preference for N6-methylated substrates. nih.gov However, non-methylated substrates can still proceed through the entire biosynthetic pathway, albeit at trace levels. nih.gov This highlights the importance of the ClaM1-catalyzed N-methylation step in ensuring efficient production of the major cladoniamide compounds. nih.gov

Role of ClaM3 in O-Methylation

The final enzymatic step in the biosynthesis of major cladoniamides, such as cladoniamide A and B, is an O-methylation reaction catalyzed by the enzyme ClaM3. nih.govnih.gov ClaM3 is an O-methyltransferase that installs a methyl group onto a hydroxyl group of the indolotryptoline scaffold. plos.orgnih.gov This O-methylation is critical for maintaining the structural integrity of the cladoniamide molecule. acs.orgnih.gov Inactivation of the claM3 gene leads to the accumulation of unstable intermediates that spontaneously decompose into shunt products known as xenocladoniamides. nih.govacs.org This demonstrates that the ClaM3-catalyzed O-methylation is a protective mechanism, preventing the self-destruction of the cladoniamide core. acs.orgnih.gov

Halogenase Involvement (e.g., ClaH, ClaF)

The cladoniamide gene cluster encodes a putative FADH2-dependent L-tryptophan chlorinase, ClaH, and an associated flavin reductase, ClaF. nih.gov These enzymes are homologous to halogenases found in other bis-indole alkaloid biosynthetic pathways, such as rebeccamycin biosynthesis. researchgate.netnih.gov It is proposed that chlorination occurs early in the pathway, likely at the 5'-position of the L-tryptophan substrate. plos.org The downstream enzymes in the cladoniamide pathway are capable of accepting both chlorinated and non-chlorinated substrates, which accounts for the presence of both chlorinated and non-chlorinated cladoniamide analogues. plos.orgnih.gov

Non-enzymatic Processes Contributing to Cladoniamide Diversity

Beyond the enzymatic cascade, non-enzymatic reactions play a significant role in expanding the chemical diversity of the cladoniamide family.

Base-Catalyzed Succinimide Ring Opening Leading to Cladoniamides D-G

The minor cladoniamides, including cladoniamides D, E, F, and G, are not direct products of the core enzymatic pathway. nih.gov Instead, they are formed through a non-enzymatic, base-catalyzed opening of the N-methyl-succinimide ring of the major cladoniamides A and B. nih.govnih.gov This reaction can occur under both neutral and alkaline conditions, with complete conversion observed at a pH of 8.8. nih.gov This discovery highlights the importance of environmental conditions in the final chemical profile of cladoniamide-producing organisms.

Comparative Biosynthetic Analysis with Related Indolotryptolines (e.g., BE-54017, Borregomycin A)

The biosynthetic pathway of cladoniamides shares significant homology with those of other indolotryptoline natural products, such as BE-54017 and borregomycin A. plos.orgresearchgate.netnih.govpnas.org The gene clusters responsible for the production of these compounds all contain a core set of genes for indolocarbazole biosynthesis, as well as homologs of the key flavin-dependent oxygenases (ClaX1/AbeX1 and ClaX2/AbeX2) that are responsible for the rearrangement of the indolocarbazole scaffold into the characteristic indolotryptoline core. plos.orgrockefeller.edupnas.org

A key difference lies in the number and function of methyltransferase genes. For instance, the BE-54017 (abe) gene cluster contains an additional N-methyltransferase, AbeM2, which is absent in the cladoniamide (cla) cluster. plos.orgnih.gov This results in an additional methyl group on the indolic nitrogen of BE-54017 compared to the cladoniamides. plos.org The borregomycin (bor) gene cluster also shows a distinct arrangement and number of methyltransferase and halogenase genes, leading to a unique halogenation pattern and methylation status in its final products. researchgate.netnih.govpnas.org These comparative analyses provide valuable insights into the evolutionary diversification of these biosynthetic pathways and offer opportunities for combinatorial biosynthesis to generate novel bis-indole compounds. nih.gov

| Enzyme/Process | Role in this compound Biosynthesis |

| ClaM1 | Catalyzes the N-methylation of the succinimide ring. |

| ClaM3 | Catalyzes the O-methylation of a hydroxyl group, stabilizing the indolotryptoline core. |

| ClaH/ClaF | Putative halogenase and reductase responsible for early-stage chlorination of a tryptophan precursor. |

| Base-Catalyzed Ring Opening | Non-enzymatic opening of the succinimide ring of major cladoniamides to form minor cladoniamides like this compound. |

| Feature | Cladoniamide Pathway | BE-54017 Pathway | Borregomycin A Pathway |

| Core Scaffold | Indolotryptoline | Indolotryptoline | Indolotryptoline |

| Key Rearrangement Enzymes | ClaX1, ClaX2 | AbeX1, AbeX2 | BorX1, BorX2 |

| N-Methyltransferases | ClaM1 | AbeM1, AbeM2 | BorM1 |

| O-Methyltransferases | ClaM3 | AbeM3 | BorM2/BorM3 |

| Halogenases | ClaH | AbeH | BorH |

Synthetic Methodologies for Cladoniamide F and Its Analogues

Total Synthesis Strategies for Cladoniamide F

The total synthesis of this compound and its closely related analogue, Cladoniamide G, has been a subject of significant interest in the synthetic community. researchgate.netresearchgate.net These efforts have led to the development of robust strategies for the construction of the complex indolotryptoline skeleton. nih.gov The approaches are characterized by a sequence of key reactions designed to build the core structure and install the requisite functional groups with high efficiency.

Key Reaction Steps and Synthetic Approaches

The successful synthesis of this compound hinges on a series of critical chemical transformations. These include the formation of the central biindole structure, the introduction of a vicinal tricarbonyl equivalent, and the final ring-closing to form the lactam. researchgate.netuni-marburg.de

A key strategic element in the synthesis of related bisindole alkaloids is the oxidative dimerization of indole (B1671886) precursors. nih.gov In the total synthesis of Cladoniamide G, a key step involves the oxidative dimerization of 3-acetoxy-5-chloroindole to construct the 2,2'-biindole core. researchgate.netubc.canih.gov This approach is foundational for creating the bisindole framework upon which the remainder of the cladoniamide structure is built. Biosynthetically, the more common indolocarbazole natural products, from which cladoniamides are thought to derive, originate from the oxidative dimerization of L-tryptophan derivatives. nih.govscispace.comnih.gov This biomimetic strategy highlights the importance of indole dimerization in accessing this class of molecules. The biosynthetic pathway for cladoniamides likely begins with the oxidative dimerization of two L-tryptophan molecules to form an indolocarbazole core, which is then rearranged. plos.org

A pivotal component in the total syntheses of both this compound and G is the use of an unsymmetrical vic-tricarbonyl compound, specifically a mesoxalic ester amide. researchgate.netresearchgate.netuni-marburg.de This key building block is crucial for the subsequent construction of the lactam ring. beilstein-journals.org In a documented synthesis, a bisindole intermediate reacts with a mesoxalic ester amide in a Friedel–Crafts-type reaction, which is followed by a spontaneous lactamization to yield the cladoniamide core. beilstein-journals.org The synthesis of the necessary mesoxalic ester amide can be achieved from a malonyl chloride derivative through amidation and a Regitz diazotransfer. beilstein-journals.org The addition of an indole to a mesoxalic ester amide, catalyzed by a Cu-box system, has been shown to proceed with high enantioselectivity for 2-unsubstituted indoles. researchgate.netresearchgate.net

The Suzuki cross-coupling reaction is a powerful and versatile method for carbon-carbon bond formation and has been instrumental in the synthesis of the biindole scaffold of cladoniamides. researchgate.netmdpi.comnih.govscielo.org.mxpku.edu.cn This palladium-catalyzed reaction is employed to connect two different indole building blocks, forming the crucial 2,2′-biindole linkage. researchgate.netuni-marburg.deresearchgate.net The reliability and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for complex molecule synthesis, allowing for the efficient construction of the core structure of this compound from appropriately functionalized indole precursors. researchgate.netmdpi.com

The final cyclization to form the characteristic lactam ring is a critical step in the total synthesis of this compound. researchgate.netuni-marburg.dewikipedia.org This intramolecular lactam formation, or lactamization, typically occurs after the key bond formations that establish the main framework of the molecule. researchgate.netbeilstein-journals.org In the synthesis of Cladoniamide G, a tandem process that includes bimolecular carbonyl addition is followed by lactam formation and carbamate (B1207046) removal to complete the synthesis. researchgate.netubc.canih.gov This ring-closing amidation solidifies the indenotryptoline skeleton. uni-marburg.de The efficiency of lactamization can depend on the ring size being formed, with γ-lactams often forming with high efficiency. wikipedia.org

Suzuki Cross-Coupling in Biindole Scaffold Construction

Chemoenzymatic and Biotransformation Approaches in Cladoniamide Synthesis

Beyond purely chemical synthesis, chemoenzymatic and biotransformation strategies are emerging as powerful tools for accessing cladoniamides. nih.govmdpi.com These approaches leverage the high selectivity of enzymes to perform complex transformations, often under mild conditions. nih.govrsc.org

The biosynthesis of cladoniamides involves a fascinating enzymatic cascade that converts an indolocarbazole precursor into the rearranged indolotryptoline scaffold. nih.govnih.gov This pathway has been reconstructed in E. coli, demonstrating a four-enzyme cascade. nih.gov The process begins with the conversion of an indolocarbazole to a cis-diol by the enzyme ClaX1, followed by N-methylation by ClaM1. nih.gov A subsequent rearrangement to the indolotryptoline scaffold is catalyzed by ClaX2, and a final O-methylation is installed by ClaM3. nih.govnih.gov

Researchers have utilized a heterologous biotransformation approach to study this pathway, feeding synthetic indolocarbazole precursors to E. coli cultures expressing the cladoniamide enzymes. nih.govscispace.com This method has been crucial in elucidating the function of each enzyme in the cascade and has confirmed that indolotryptolines are derived from the enzymatic processing of indolocarbazole precursors. nih.govnih.gov These studies not only provide insight into the natural production of cladoniamides but also open avenues for the chemoenzymatic synthesis of novel analogues by combining engineered enzymes and synthetic precursors. plos.org It has also been shown that the minor cladoniamides D-G are formed through non-enzymatic, base-catalyzed opening of the succinimide (B58015) ring of cladoniamides A and B. nih.gov

Combinatorial Biosynthesis and Pathway Engineering for Analogue Generation

The generation of novel analogues of complex natural products like this compound is a significant goal in drug discovery, aiming to create compounds with improved efficacy or novel biological activities. Combinatorial biosynthesis and pathway engineering have emerged as powerful strategies to achieve this structural diversification. nih.govresearchgate.net These approaches leverage the modular nature of biosynthetic pathways, allowing for the rational design of new molecules by manipulating the genetic blueprint of the producing organism. jmicrobiol.or.krjmicrobiol.or.kr For the cladoniamides, which are indolotryptoline natural products derived from the oxidative dimerization of L-tryptophan, these techniques have been applied to the cladoniamide (cla) biosynthetic gene cluster (BGC) to create unnatural bisindoles. nih.govnih.govplos.org

Genetic Manipulation of Cladoniamide Biosynthetic Gene Clusters

The foundation of generating cladoniamide analogues lies in the targeted manipulation of the cla gene cluster, originally isolated from Streptomyces uncialis. plos.orgnih.gov This cluster contains all the necessary enzymatic machinery to convert two molecules of L-tryptophan into the complex indolotryptoline scaffold of the cladoniamides. nih.govnih.gov Genetic engineering efforts have focused on both inactivating native genes within the cla cluster and introducing new, heterologous genes from the biosynthetically related rebeccamycin (B1679247) and staurosporine (B1682477) pathways. nih.gov

Key genetic manipulation strategies include:

Targeted Gene Inactivation: Specific genes within the cla cluster have been deleted to alter the final product. For example, the gene claH, a putative 5-L-tryptophan halogenase, was inactivated. nih.gov This was done with the expectation of producing non-chlorinated cladoniamide derivatives. plos.org Similarly, claC, which encodes a flavin-dependent enzyme involved in generating the indolocarbazole aglycone, was also targeted for inactivation to explore the effects of introducing a functionally analogous enzyme from a different pathway. nih.gov

Heterologous Gene Expression: Genes from other indolocarbazole biosynthetic pathways have been introduced into a host strain, such as Streptomyces albus or Streptomyces coelicolor, that carries an intact or modified cla cluster. nih.gov This approach aims to hijack and modify the cladoniamide pathway. Notable examples of introduced genes include:

rebG: A glucosyltransferase from the rebeccamycin pathway, introduced with the goal of generating glycosylated cladoniamides. nih.gov

rebH: The 7-L-tryptophan halogenase from the rebeccamycin pathway, used to potentially alter the halogenation pattern of the cladoniamide scaffold. nih.gov

staC: A flavin-dependent monooxygenase from the staurosporine pathway that is responsible for forming a pyrrolinone ring, in contrast to the maleimide (B117702) ring found in cladoniamides. nih.gov

These genetic manipulations, often carried out using techniques like REDIRECT technology for targeted gene replacement, provide a powerful toolbox for creating a library of engineered cla clusters capable of producing a diverse set of new compounds. nih.gov

Redirection of Biosynthetic Flux for Novel Compound Production

By genetically modifying the cla biosynthetic gene cluster, researchers can effectively redirect the flow of metabolic intermediates to produce novel chemical structures that are not synthesized by the wild-type organism. nih.govgoogle.com This redirection of biosynthetic flux is a direct consequence of the altered enzymatic functions within the engineered host.

The co-expression of the engineered cla clusters with heterologous genes has successfully generated a series of new bis-indole compounds. nih.gov For instance, when the rebH halogenase was introduced into a strain containing the cla cluster with its native halogenase gene (claH) deleted, two new metabolites were produced alongside cladoniamide C. nih.gov These new compounds were identified through LC-MS analysis as novel, non-chloro derivatives of cladoniamides D/E and F/G. nih.gov

Similarly, the introduction of the glucosyltransferase gene rebG into a S. albus strain carrying the complete cla cluster was explored. nih.gov The rationale was that RebG might be capable of glycosylating the cladoniamide indolotryptoline core, thereby creating a new class of glycosylated analogues. nih.gov Another ambitious strategy involved replacing the native claC with staC from the staurosporine pathway. This was attempted with the goal of creating cladoniamide analogues featuring a pyrrolinone ring instead of the typical maleimide ring, which would represent a significant alteration of the core scaffold. nih.gov These experiments demonstrate a microbial platform designed to artificially divert the cladoniamide pathway, generating unnatural bisindoles for further investigation and potential drug discovery. nih.govresearchgate.net

Investigation of Enzyme Substrate Specificity in Engineered Pathways

A critical aspect of combinatorial biosynthesis is understanding the substrate specificity and promiscuity of the enzymes involved, as this determines the feasibility of creating hybrid pathways. zymvol.comchemrxiv.org The tailoring enzymes in many natural product pathways often display a remarkable degree of substrate flexibility, a property that is essential for the success of pathway engineering. researchgate.net In the context of cladoniamide biosynthesis, investigations have shed light on the substrate acceptance of both native cla enzymes and the heterologous enzymes introduced into the pathway.

Research has shown that enzymes from related pathways can indeed accept cladoniamide precursors as substrates. The glucosyltransferase RebG, for example, was chosen because it was considered the most likely characterized enzyme to accept an indolotryptoline scaffold for glycosylation. nih.gov The successful generation of new compounds upon introducing rebH into a claH-deleted mutant indicates that the downstream cladoniamide biosynthetic enzymes are able to process the alternatively halogenated (or non-halogenated) indolocarbazole precursors. nih.gov

Further studies have delved into the substrate specificity of the core cladoniamide enzymes themselves. By reconstructing the four-enzyme cascade (ClaX1, ClaM1, ClaX2, ClaM3) that converts an indolocarbazole into an indolotryptoline in E. coli, researchers could test substrates directly. nih.gov For example, feeding arcyriaflavin A, a non-chlorinated indolocarbazole, to an E. coli culture expressing claX1 resulted in the production of new metabolites, confirming that ClaX1 can process non-chlorinated substrates. nih.gov This finding is consistent with the natural occurrence of both chlorinated and non-chlorinated cladoniamides. plos.org These studies are crucial as they reveal the specificities and catalytic potential of the enzymes, setting the stage for future efforts to engineer new catalysts and generate further compound diversity. nih.gov

Structure Activity Relationship Sar Studies of Cladoniamide F Derivatives

Rational Design and Synthesis of Cladoniamide F Analogues and Related Indolotryptolines

The generation of this compound analogues and other indolotryptolines is achieved through both total synthesis and biosynthetic engineering, allowing for precise structural modifications. The total synthesis of this compound has been accomplished using key components like unsymmetrical vic-tricarbonyl compounds. nih.gov A common synthetic strategy involves a Suzuki cross-coupling to form a 2,2′-biindole structure, followed by arylation and an intramolecular lactam formation to construct the core scaffold. researchgate.net

Rational design also extends to biosynthetic pathways. It has been hypothesized and later supported that the rare indolotryptoline scaffold of cladoniamides derives from the enzymatic rearrangement of more common indolocarbazole precursors. nih.gov Researchers have reconstructed the enzymatic cascade responsible for this transformation, which involves oxidation, N-methylation, rearrangement to the indolotryptoline core, and a final O-methylation step. nih.govscispace.com By manipulating the genes in this pathway, such as inactivating or engineering the O-methyltransferase enzymes, it is possible to generate novel analogues. acs.org For instance, rational, structure-guided engineering of the active-site cavity in O-methyltransferase enzymes can reprogram their regioselectivity, providing a powerful tool for the combinatorial biosynthesis of new compounds. acs.org These approaches provide access to a variety of derivatives where specific functional groups, such as halogens or methyl groups, are altered to study their impact on the molecule's profile. pnas.org

Methodological Frameworks for SAR Analysis

To decipher the complex relationship between the structure of this compound derivatives and their functional profiles, a suite of computational and theoretical methods is employed. These frameworks allow for the prediction and analysis of how molecular changes influence behavior.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a compound and its properties. jocpr.comresearchgate.net The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. jocpr.comnih.gov These descriptors are then used to develop a statistical model, often through regression or machine learning algorithms, that can predict the properties of new, untested compounds. researchgate.netscielo.br

For a series of this compound analogues, a QSAR model would be developed by first calculating relevant descriptors for each synthesized compound. A statistical equation is then generated to link these descriptors to an observed functional outcome. mdpi.comresearchcommons.org Rigorous validation, including cross-validation and external validation, is essential to ensure the model's predictive reliability. jocpr.com While specific QSAR studies on this compound are not widely published, this framework is a standard and powerful tool for systematically exploring SAR in any compound series.

Table 1: Common Descriptor Classes in QSAR Modeling This table is interactive. You can sort or filter the data by clicking on the headers.

| Descriptor Class | Description | Example Descriptors |

|---|---|---|

| Constitutional | Describes the basic molecular composition and connectivity. | Molecular Weight, Atom Count, Bond Count |

| Topological | Quantifies molecular shape and branching based on graph theory. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Describes the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic | Relates to the electronic properties and charge distribution. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical | Represents key physical and chemical properties. | LogP (Lipophilicity), Molar Refractivity, Polarizability |

Computational drug design is broadly categorized into two approaches: ligand-based and structure-based design. nih.govfrontiersin.org Both are integral to designing new this compound derivatives.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the molecular target is unknown, but a set of molecules that interact with it are available. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to have similar functional profiles. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups necessary for interaction, and 3D-QSAR. nih.govfrontiersin.org

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target macromolecule (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR. nih.govextrapolations.com This method involves analyzing the target's binding site to design ligands that fit with high affinity and specificity. extrapolations.com Molecular docking is a primary tool in SBDD. nih.gov These two methods can be used in concert to enhance the design process. extrapolations.commdpi.com

Table 2: Comparison of Ligand-Based and Structure-Based Design This table is interactive. You can sort or filter the data by clicking on the headers.

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

|---|---|---|

| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. |

| Core Principle | Similar molecules exhibit similar properties. | Design of complementary molecules for a known binding site. |

| Key Techniques | Pharmacophore Modeling, 3D-QSAR, Shape Similarity. | Molecular Docking, Molecular Dynamics, De Novo Design. |

| Primary Application | Used when target structure is unknown. | Used when target structure is known. |

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor or target) to form a stable complex. nih.gov This technique is a cornerstone of structure-based drug design. pensoft.net The process involves placing a this compound analogue into the binding site of its target protein in various conformations and orientations. nih.govnih.gov

A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov The results provide insight into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. innovareacademics.in These predictions help rationalize the functional data of existing analogues and guide the design of new derivatives with improved binding characteristics. mdpi.com For example, substrate docking has been utilized in studies of the enzymes involved in cladoniamide biosynthesis to understand how substrates are positioned within the active site. acs.org

Ligand-Based and Structure-Based Computational Design

Analysis of Structural Modifications on Functional Profiles

Key structural features of the cladoniamide family and related indolotryptolines include the core indolotryptoline skeleton, the pattern of halogenation, and the presence and position of methyl and amide groups. pnas.orgresearchgate.net Altering these features can have significant effects on the molecule's physicochemical properties, such as its shape, electronic distribution, and ability to interact with biological targets. For example, the O-methylation installed by the enzyme ClaM3 has been shown to be critical for maintaining the structural integrity of the indolotryptoline scaffold. acs.org Similarly, the C-4a amide functional group is a characteristic feature that distinguishes some members of this natural product family. researchgate.net The specific halogenation pattern is another key differentiator between closely related natural products like cladoniamides and lazarimides, influencing their electronic properties. pnas.org

Advanced Analytical Techniques in Cladoniamide F Research

Development and Optimization of Chromatographic Methods (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to the analysis of Cladoniamide F. These techniques are indispensable for separating the compound from complex matrices, such as fermentation broths of Streptomyces uncialis or biosynthetic reaction mixtures. acs.orgresearchgate.net The development of these methods involves a systematic optimization of various parameters to achieve the desired analytical performance.

In the context of cladoniamide research, HPLC analysis has been successfully used to monitor the production of various cladoniamide analogues in heterologous expression systems. scispace.comnih.gov For a compound like this compound, a typical approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Optimization would focus on:

Column Selection : A C18 column is a common starting point for separating complex natural products. impactfactor.org

Mobile Phase Composition : A gradient elution using a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for LC-MS) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical. impactfactor.org The gradient profile is carefully adjusted to ensure adequate separation of this compound from other closely related cladoniamides (e.g., Cladoniamide A, B, G) and impurities. scispace.comnih.gov

Detector Settings : A Diode Array Detector (DAD) or UV-Vis detector would be set to a wavelength corresponding to the chromophore of the cladoniamide scaffold to monitor the elution. scispace.com For LC-MS, the mass spectrometer parameters are tuned to the specific mass-to-charge ratio (m/z) of this compound. chromatographyonline.com

The following table outlines a hypothetical set of optimized HPLC parameters for the analysis of this compound, based on common practices for similar natural products.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately nonpolar compounds like cladoniamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and protonation for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the C18 column. |

| Gradient Program | Start at 10% B, ramp to 95% B over 20 minutes | A gradient is necessary to separate compounds with different polarities in a complex mixture. mastelf.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. impactfactor.org |

| Column Temperature | 40°C | Elevated temperature can improve peak efficiency and reduce viscosity. impactfactor.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. impactfactor.org |

| Detection | DAD (220-400 nm) and/or ESI-MS (Positive Ion Mode) | DAD allows for spectral confirmation, while MS provides mass identification and high sensitivity. |

The foundation of chromatographic method development lies in the principles of separation science. The goal is to maximize the resolution between the analyte of interest (this compound) and other components in the sample. ich.org This is achieved by exploiting differences in the physicochemical properties (e.g., polarity, size, charge) of the molecules as they interact with the stationary and mobile phases.

Method robustness is a critical performance characteristic, defined as the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. To establish robustness, key parameters are intentionally varied within a narrow range. For an HPLC method for this compound, these could include:

pH of the mobile phase buffer (e.g., ± 0.2 units). impactfactor.org

Column temperature (e.g., ± 5°C). impactfactor.org

Mobile phase flow rate (e.g., ± 10%). impactfactor.org

Organic content of the mobile phase (e.g., ± 2%).

The method is considered robust if the system suitability parameters, such as resolution and peak symmetry, remain within predefined acceptance criteria during these variations. who.int

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of samples, which is particularly valuable in natural product discovery. nih.gov In the search for new bioactive compounds like the cladoniamides, HTS can be used to screen vast libraries of microbial extracts (e.g., from different Streptomyces strains) for potential producers. nih.gov

HTS assays are often based on a specific biological or biochemical response. However, they can also be integrated with analytical techniques like LC-MS for rapid dereplication, a process to quickly identify known compounds and focus efforts on novel discoveries. nih.gov An HTS workflow for discovering new cladoniamide-producing organisms might involve:

Culturing thousands of microbial isolates in microtiter plates.

Performing a rapid extraction of each culture.

Analyzing the extracts using a fast LC-MS method to screen for the characteristic mass and isotopic pattern of cladoniamide-like structures.

This approach combines automation and sensitive detection to efficiently sift through immense chemical diversity, accelerating the discovery of new natural products. japsonline.commdpi.com

Separation Science Principles and Method Robustness

Integration of Multi-Spectroscopic Techniques for Compound Characterization and Quantification

The unambiguous identification and structural elucidation of a complex molecule like this compound is impossible with a single technique. It requires the integration of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. frontiersin.org The initial discovery of the cladoniamide family relied on a combination of spectroscopic analyses. acs.orgresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Tandem MS (MS/MS) experiments, where the molecule is fragmented, reveal information about its substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for de novo structure elucidation. 1D NMR (¹H and ¹³C) experiments identify the different types of hydrogen and carbon atoms present. 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between these atoms, allowing the complete molecular scaffold to be pieced together.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O), amides (N-H), and aromatic rings (C=C), by detecting their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic system (chromophore) of the molecule and is often used in conjunction with HPLC for detection and preliminary characterization.

For quantification, while HPLC with UV detection can be used with a certified reference standard, techniques like Quantitative NMR (qNMR) and LC-MS are also powerful. LC-MS is particularly suited for quantifying low-concentration analytes in complex biological matrices due to its high sensitivity and selectivity. lcms.cz

Regulatory and Methodological Considerations in Analytical Procedure Development and Qualification

The development of an analytical method for a compound intended for pharmaceutical use is not merely a scientific exercise; it is governed by strict regulatory guidelines to ensure that the method is fit for its intended purpose. labmanager.com The International Council for Harmonisation (ICH), along with bodies like the FDA and EMA, provides a framework for the validation of analytical procedures. europa.eugmp-compliance.orgfda.gov

Before method development begins, the analytical objective must be clearly defined. lcms.cz The objective determines which performance characteristics need to be evaluated. demarcheiso17025.com Common objectives for an analytical procedure for this compound could include:

Identification Test : To confirm the identity of the compound.

Impurity Testing : To quantify known impurities or detect any unknown impurities.

Assay : To determine the potency or concentration of this compound in a sample.

Once the objective is set, the required performance characteristics are defined. For example, an assay for this compound would need to be accurate, precise, and linear over a specified range, while an impurity test would also require high sensitivity (a low limit of detection). lcms.cz

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ich.org According to ICH Q2(R2) guidelines, this involves evaluating several key parameters. europa.euqbdgroup.com

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from all other peaks and that the peak is pure (e.g., using a DAD or MS detector). ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. ich.org

Precision : The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at three levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility : Precision between different laboratories.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org It is determined by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (r²) of the calibration curve. wjarr.com

The following table summarizes these key validation parameters and typical acceptance criteria for an HPLC assay method.

Table 2: Key Validation Parameters and Typical Acceptance Criteria for an HPLC Assay

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Method can distinguish the analyte from interferences. | Peak is spectrally pure and resolved from other peaks (Resolution > 2.0). ich.org |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% of the known amount. ich.org |

| Precision (Repeatability) | Agreement between multiple tests on the same sample. | Relative Standard Deviation (RSD) ≤ 2.0%. mastelf.com |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. wjarr.com |

| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80% to 120% of the target assay concentration. ich.org |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters remain within limits. ich.org |

Documentation and Quality Control Strategies for Research Methodologies

In the scientific investigation of the chemical compound this compound, rigorous documentation and stringent quality control measures are paramount to ensure the reliability, reproducibility, and integrity of research findings. These strategies encompass all phases of the research lifecycle, from initial sample collection and preparation to the final analysis and data reporting. The implementation of standardized protocols and meticulous record-keeping is essential for validating the complex processes involved in the isolation, characterization, and potential synthesis of this intricate natural product.

Comprehensive Data Management Plan

A foundational element of quality control in this compound research is the establishment of a comprehensive Data Management Plan (DMP). vbspu.ac.inumassmed.edu This formal document outlines the systematic approach to handling all research data throughout its lifecycle. nih.gov For a compound like this compound, which involves multifaceted research activities including fermentation, extraction, purification, and spectroscopic analysis, a detailed DMP is crucial.

Key components of a DMP for this compound research include:

Data Generation and Collection: Detailing the methodologies for producing and capturing data, such as the parameters for the cultivation of the source organism (e.g., Streptomyces uncialis), extraction procedures, and settings for analytical instrumentation. umassmed.edu

Data Documentation and Metadata: Establishing standards for documenting experiments, including the use of electronic lab notebooks (ELNs) and the creation of metadata that provides context for the raw data. umassmed.edunfdi4chem.de

Data Storage and Backup: Implementing secure and redundant storage solutions to prevent data loss. nfdi4chem.de This includes both raw data from instruments and processed data.

Data Sharing and Archiving: Defining policies for making data accessible to the wider scientific community, often through deposition in open-access repositories, to support transparency and further research. beilstein-journals.org

Standard Operating Procedures (SOPs)

Standard Operating Procedures (SOPs) are critical for ensuring consistency and quality in the day-to-day research activities involving this compound. These detailed, written instructions document routine procedures to be followed to the letter.

Interactive Table: Key SOPs in this compound Research

| Procedure | Key Documentation and Quality Control Points |

| Fermentation of Streptomyces uncialis | - Strain identification and verification.- Detailed records of media composition, pH, temperature, and incubation time.- Monitoring for culture purity and growth characteristics. |

| Extraction of this compound | - Precise documentation of the solvent system, extraction method (e.g., maceration, percolation), and duration. vbspu.ac.inresearchgate.net- Quality control checks on solvent purity.- Recording of extraction yields at each step. |

| Chromatographic Purification | - Detailed logs of column chromatography parameters (stationary phase, mobile phase gradient, flow rate). vbspu.ac.in- Retention times and peak profiles from High-Performance Liquid Chromatography (HPLC). vbspu.ac.innih.gov- Documentation of Thin-Layer Chromatography (TLC) results, including Rf values and visualization methods. vbspu.ac.in |

Quality Control in Analytical Techniques

The structural elucidation and characterization of this compound rely heavily on advanced analytical techniques. Robust quality control measures are essential to ensure the accuracy and validity of the data generated by these methods.

Spectroscopic methods are central to identifying and characterizing this compound. sciepub.com Meticulous documentation and quality control are therefore indispensable.

Interactive Table: Documentation and QC for Spectroscopic Analysis of this compound

| Technique | Documentation Requirements | Quality Control Measures |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed sample preparation (solvent, concentration).- Instrument parameters (spectrometer frequency, pulse sequences, acquisition time).- Raw Free Induction Decay (FID) files and processed spectra. umassmed.edunfdi4chem.de- Tabulation of chemical shifts (ppm), coupling constants (Hz), and signal integrations. | - Instrument calibration and shimming.- Use of internal standards (e.g., TMS).- Comparison of data with literature values for known cladoniamides or related structures. |

| Mass Spectrometry (MS) | - Ionization method (e.g., ESI, MALDI).- Mass analyzer type (e.g., QTOF, FT-ICR).- High-resolution mass data to determine elemental composition.- Fragmentation patterns (MS/MS data). | - Regular mass calibration.- Analysis of blank samples to check for contamination.- Verification of isotopic distribution patterns. |

| Infrared (IR) Spectroscopy | - Sample preparation method (e.g., thin film, KBr pellet).- Absorbance frequencies (cm⁻¹) for key functional groups. | - Background scans to correct for atmospheric CO₂ and H₂O.- Instrument performance checks using polystyrene standards. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | - Solvent used for analysis.- Wavelengths of maximum absorbance (λmax). | - Use of matched cuvettes.- Blank measurements to zero the instrument. |

For obtaining an unambiguous three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard. The quality control process in crystallography is multi-staged and rigorous. numberanalytics.comnumberanalytics.com

Key quality control checkpoints in the crystallographic analysis of this compound include:

Crystal Quality Assessment: Initial screening to select well-ordered single crystals with minimal defects. numberanalytics.com

Data Collection: Monitoring data completeness, redundancy, and the signal-to-noise ratio (I/σ(I)). numberanalytics.com The stability of the instrument and potential crystal decay are also tracked. numberanalytics.com

Structure Refinement and Validation: Evaluation of the final structural model using metrics such as the R-factor and R-free to ensure the model accurately fits the experimental data. numberanalytics.com The geometric parameters of the final structure are also checked for consistency with established chemical principles.

Documentation of Synthetic Efforts

In the case of total synthesis or the synthesis of analogues of this compound, detailed documentation is crucial for enabling other researchers to replicate and build upon the work.

Essential documentation for synthetic procedures includes:

Reaction Setup: A precise record of all reagents, solvents, and catalysts used, including their source, purity, and quantities.

Reaction Conditions: Detailed logging of temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere).

Work-up and Purification: A step-by-step description of the isolation and purification of the product, including the specific chromatographic conditions.

Characterization Data: Comprehensive spectroscopic data (NMR, MS, IR) for all new compounds to confirm their identity and purity.

By adhering to these rigorous documentation and quality control strategies, researchers working on this compound can ensure that their findings are robust, credible, and contribute meaningfully to the field of natural product chemistry.

Future Perspectives and Emerging Research Directions in Cladoniamide F Chemistry

The intricate indenotryptoline structure of Cladoniamide F presents significant opportunities for future research, spanning from the generation of novel chemical diversity to a deeper understanding of its formation and potential applications. Emerging strategies in synthetic biology, enzymology, total synthesis, and computational science are poised to unlock the full potential of this unique bisindole alkaloid.

Q & A

Q. What are the established protocols for synthesizing Cladoniamide F, and how can researchers optimize yield while minimizing impurities?

this compound synthesis typically involves multi-step organic reactions, including cyclization and selective functionalization. To optimize yield:

- Use controlled reaction conditions (e.g., temperature, solvent polarity) to favor kinetic over thermodynamic products .

- Employ chromatography (HPLC, TLC) and spectroscopic methods (NMR, HRMS) for purity assessment .

- Conduct trial experiments to identify critical parameters affecting yield, such as catalyst loading or reaction time .

Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?

- Hypothesis-driven design : Start with a clear hypothesis (e.g., "this compound inhibits kinase X at IC₅₀ < 1 μM").

- Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Dose-response curves : Use at least five concentrations in triplicate to ensure reproducibility .

- Data normalization : Express activity relative to controls and report standard deviations .

Q. What are the best practices for characterizing this compound’s structural and physicochemical properties?

- Structural elucidation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (¹H-¹³C HSQC, COSY) .

- Physicochemical profiling : Measure logP (octanol-water partition), solubility, and stability under physiological pH using UV-Vis spectroscopy .

- Documentation : Report raw data (e.g., crystallographic coordinates) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. To address this:

- Replicate experiments : Follow protocols from conflicting studies to isolate variables (e.g., cell lines, assay conditions) .

- Meta-analysis : Statistically compare datasets using ANOVA or t-tests to identify outliers or systematic biases .

- Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathways affected by this compound .

- CRISPR screening : Identify synthetic lethal partners or resistance genes .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interfaces, validated by mutagenesis .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across animal models?

- Species-specific factors : Compare metabolic enzymes (e.g., CYP450 isoforms) between models using liver microsome assays .

- Formulation optimization : Test nanoencapsulation or prodrug strategies to enhance bioavailability .

- Longitudinal sampling : Collect plasma/tissue samples at multiple timepoints for LC-MS/MS analysis .

Methodological and Analytical Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Error propagation : Calculate confidence intervals for IC₅₀ values using bootstrapping .

- Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to avoid false positives .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Detailed protocols : Specify equipment settings (e.g., centrifuge RPM), reagent lots, and software versions .

- Raw data archiving : Deposit spectra, chromatograms, and code in repositories like Zenodo or Figshare .

- Peer validation : Share samples with independent labs for cross-validation .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

- IACUC approval : Adhere to ARRIVE guidelines for humane endpoints, sample sizes, and anesthesia .

- Data transparency : Report negative results to avoid publication bias .

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Abstract clarity : State hypothesis, methods, key findings (e.g., "this compound reduced tumor volume by 60% in vivo") .

- Results vs. Discussion : Separate data presentation (e.g., tables of IC₅₀ values) from mechanistic speculation .

- Supplemental materials : Include synthetic procedures, spectral data, and statistical scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.